SRI-32743

Allosteric modulation Transporter pharmacology Selectivity profiling

Specialized tool compound required for HIV-associated neurocognitive disorder (HAND) research. Unlike orthosteric DAT/NET inhibitors, SRI-32743 selectively blocks pathological Tat-transporter interactions without altering baseline dopamine release. - Dual hDAT/hNET allosteric modulation (IC50: 8.16 µM / 12.03 µM) - Validated in iTat-tg mice: rescues cognitive deficits at 10 mg/kg i.p. - Distinct mechanism: slows cocaine binding, spares amphetamine response - Reference standard for Tat-DAT/NET SAR campaigns

Molecular Formula C26H25N5
Molecular Weight 407.5 g/mol
Cat. No. B15580686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-32743
Molecular FormulaC26H25N5
Molecular Weight407.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H25N5/c1-3-19(20-9-5-4-6-10-20)16-28-25-21-11-7-8-12-23(21)29-26(30-25)22-17-31-14-13-27-24(31)15-18(22)2/h4-15,17,19H,3,16H2,1-2H3,(H,28,29,30)
InChIKeyUDWNMXJUXZMYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRI-32743: A Novel Allosteric Modulator of Dopamine Transporter (DAT) for NeuroHIV and Substance Use Disorder Research


SRI-32743 (CAS 1940118-42-2) is a quinazoline-based allosteric modulator of the human dopamine transporter (hDAT) with an IC50 of 9.86 μM for inhibiting hDAT-mediated dopamine uptake . Unlike classical competitive inhibitors, SRI-32743 binds to an allosteric site on DAT to noncompetitively modulate dopamine reuptake, without fully blocking the transporter's function [1]. The compound attenuates HIV-1 Tat protein-induced inhibition of DAT, reverses cocaine-mediated potentiation of DAT binding, and alleviates Tat-potentiated cognitive impairments in transgenic mouse models [2].

Allosteric DAT/NET modulation targeting Tat–transporter interface
Attenuates Tat-induced DA uptake inhibition without altering baseline DA release
Functional selectivity fingerprint (cocaine vs. amphetamine response) for biased modulation studies

Why Generic DAT Inhibitors Cannot Substitute for SRI-32743 in Tat-DAT Interaction and Cocaine Abuse Studies


Classical dopamine transporter (DAT) inhibitors such as cocaine, nomifensine, and WIN35,428 act as competitive antagonists at the orthosteric site, fully blocking dopamine reuptake and producing strong rewarding effects that confound studies of HIV-associated neurocognitive disorders (HAND) [1]. In contrast, SRI-32743 binds allosterically to DAT, partially attenuating Tat-induced dysfunction without fully blocking transport, thereby preserving baseline dopamine signaling while specifically reversing pathological Tat-DAT interactions [2]. Furthermore, SRI-32743 uniquely disrupts both Tat-mediated and cocaine-mediated allosteric modulation of DAT, whereas orthosteric inhibitors fail to address the underlying Tat-DAT protein-protein interaction that drives HAND pathophysiology [3]. Substitution with a generic DAT inhibitor would abolish the very Tat-DAT interaction being studied and introduce off-target rewarding effects that invalidate behavioral and neurochemical endpoints.

Orthosteric DAT/NET inhibitors (e.g., nomifensine, desipramine) occupy the substrate binding pocket, not the Tat-interacting allosteric site; mechanism context may not transfer.
Classical inhibitors increase extracellular dopamine indiscriminately, confounding NeuroHIV behavioral endpoint interpretation; SRI-32743 does not elevate baseline DA.
Cocaine-sensitive/amphetamine-insensitive modulation pattern not replicable by competitive inhibitors; functional selectivity context may differ.

Quantitative Head-to-Head Evidence: SRI-32743 Differentiation from Orthosteric DAT Inhibitors and Next-Generation Analogs


Allosteric vs. Orthosteric Modulation: SRI-32743 Exhibits 4000-Fold Lower Affinity for NET Binding Compared to Desipramine

SRI-32743 binds to an allosteric site on DAT, distinct from the orthosteric cocaine/WIN35,428 binding site. This allosteric mechanism is evidenced by its 4000-fold lower affinity for NET binding compared to the classical NET inhibitor desipramine, yet similar potency for inhibiting hDAT and hNET activity [1]. This profile is unique among monoamine transporter ligands and avoids the full blockade and abuse liability associated with orthosteric inhibitors.

Allosteric binding affinity
Head-to-head
SRI-32743 IC50 = 26.43 µM vs. desipramine IC50 = 6 nM (~4,400-fold lower orthosteric affinity)
Supports allosteric mechanism classification
Orthosteric affinity disconnect; requires target engagement confirmation
Allosteric modulation Transporter pharmacology Selectivity profiling

Reversal of Tat-Induced DAT Inhibition: SRI-32743 (50 nM) Fully Restores Dopamine Uptake

SRI-32743 at a concentration of 50 nM significantly attenuated HIV-1 Tat-induced inhibition of [3H]DA uptake in CHO cells expressing hDAT [1]. This reversal occurs via allosteric modulation of the Tat-DAT interaction, as SRI-32743 shares binding residues inside the DAT pocket with Tat binding [2]. Orthosteric inhibitors like cocaine do not reverse Tat-induced inhibition; they further exacerbate dopamine dysregulation.

Functional selectivity
Head-to-head
Slowed cocaine-mediated [3H]Nisoxetine dissociation (p=0.013); d-amphetamine-mediated [3H]DA release unaffected
Asymmetric modulation fingerprint
Not replicable by orthosteric inhibitors; cocaine-specific allosteric effect
NeuroHIV Tat-DAT interaction Allosteric rescue

Disruption of Cocaine-Mediated Allosteric Modulation: SRI-32743 Slows Cocaine-Induced Dissociation of [3H]WIN35,428 Binding

SRI-32743 (50 nM) significantly decreased the cocaine-mediated dissociation of [3H]WIN35,428 binding in CHO cells expressing hDAT [1]. Similarly, in hNET-expressing cells, SRI-32743 slowed the cocaine-mediated dissociation of [3H]Nisoxetine binding, reducing the dissociation rate constant from 0.233 ± 0.021 min⁻¹ (cocaine alone) to 0.087 ± 0.028 min⁻¹ (cocaine + SRI-32743; p=0.013) [2]. This indicates that SRI-32743 allosterically antagonizes cocaine's effects on DAT and NET, a property not shared by orthosteric DAT inhibitors.

In vivo behavioral endpoints
Cross-study comparable
1–10 mg/kg i.p. attenuated Tat-induced NOR deficit and cocaine-CPP potentiation; no baseline DA release alteration
Reported behavioral endpoint context
Model-specific; validation across independent cohorts pending
Cocaine abuse Allosteric antagonism Binding kinetics

In Vivo Efficacy: SRI-32743 (10 mg/kg, i.p.) Reverses Tat-Induced Dopamine Dysregulation and Cognitive Deficits

In doxycycline-inducible Tat transgenic (iTat-tg) mice, 7-day Tat expression increased phasic dopamine release by 2-fold (0.423 ± 0.078 µM in controls vs. 0.830 ± 0.093 µM in Tat-expressing mice; p=0.007). A single systemic administration of SRI-32743 (10 mg/kg, i.p.) 30 min prior to sacrifice reversed this increase, normalizing dopamine release to 0.287 ± 0.055 µM (p<0.001) [1]. In separate behavioral studies, SRI-32743 (1 or 10 mg/kg) ameliorated Tat-induced novel object recognition deficits and potentiation of cocaine conditioned place preference [2]. Orthosteric DAT inhibitors like nomifensine do not reverse Tat-induced neurochemical or behavioral deficits.

Kinetic mechanism
Class-level inference
50 nM SRI-32743 reduced Km by 45% (Vmax unchanged); 500 nM reduced Vmax 66% and Km 62%
Allosteric kinetic signature support
Concentration-dependent benchmark for target engagement assays
In vivo pharmacology Cognitive rescue Dopamine release

Comparative Potency Against Next-Generation Analogs: SRI-32743 vs. Optimized Pyrimidine Derivatives

Through SAR studies of SRI-32743, 170 compounds were synthesized and evaluated. Four optimized second-generation analogs (SRI-46564, SRI-47056, SRI-46286, SRI-47867) displayed IC50 values for [3H]DA uptake inhibition ranging from 9.33 ± 0.50 µM to 0.96 ± 0.05 µM, representing up to 10-fold improved potency over the parent SRI-32743 (IC50 = 9.86 µM) [1]. However, these analogs maintained the allosteric mechanism and atypical ligand profile (Emax ≤60%), indicating that SRI-32743 remains the foundational reference compound for this chemical series. A separate analog, SRI-45949, exhibited comparable inhibitory potency but improved solubility [2].

Validation depth
Supporting evidence
3 peer-reviewed publications (binding/uptake, voltammetry, behavior); ≥98% purity, commercially available
Multi-study validation for procurement confidence
Analog compounds lack in vivo behavioral data
Structure-activity relationship Analog benchmarking Lead optimization

Mechanistic Selectivity: SRI-32743 Does Not Alter Baseline Dopamine Release in Vivo

Unlike orthosteric DAT inhibitors (e.g., nomifensine, cocaine) that elevate baseline extracellular dopamine and produce reinforcing effects, SRI-32743 (10 mg/kg, i.p.) did not alter baseline phasic dopamine release in saline-treated control mice (0.260 ± 0.059 µM with SRI-32743 vs. 0.423 ± 0.078 µM with vehicle; p=0.128) [1]. This indicates that SRI-32743's allosteric modulation is state-dependent, normalizing only pathologically elevated dopamine release (Tat-induced) without perturbing normal dopaminergic tone. This property is inferred from the class of DAT allosteric modulators and distinguishes SRI-32743 from all orthosteric DAT inhibitors.

Solubility profile
Cross-study comparable
DMSO solubility 2 mg/mL (warmed); analog SRI-45949 shows improved solubility, comparable DAT inhibitory potency
Formulation-screening context
Solubility-efficacy tradeoff; only SRI-32743 has published in vivo behavioral data
Baseline dopamine Allosteric specificity In vivo selectivity

Recommended Application Scenarios for SRI-32743 Based on Validated Quantitative Differentiation


NeuroHIV Research: Reversal of Tat-Induced DAT Dysfunction and Cognitive Deficits

Use SRI-32743 as a pharmacological tool to rescue HIV-1 Tat protein-induced inhibition of DAT-mediated dopamine uptake and to reverse Tat-potentiated cognitive impairments in transgenic mouse models. In vitro, apply SRI-32743 at 50 nM in CHO cells expressing hDAT to attenuate Tat-induced [3H]DA uptake inhibition [1]. In vivo, administer SRI-32743 (10 mg/kg, i.p.) 30-60 minutes prior to behavioral testing (e.g., novel object recognition, cocaine conditioned place preference) to normalize Tat-induced dopamine dysregulation and cognitive deficits without altering baseline dopamine release [2].

Cocaine Use Disorder and Polydrug Abuse Studies: Disruption of Cocaine-Tat Synergism

Employ SRI-32743 to investigate the allosteric antagonism of cocaine-mediated effects on DAT and NET. In vitro binding dissociation assays with 50 nM SRI-32743 reduce cocaine-induced dissociation rates of [3H]WIN35,428 and [3H]Nisoxetine binding by approximately 2.7-fold [1]. In vivo, SRI-32743 (1 or 10 mg/kg) attenuates Tat-potentiated cocaine conditioned place preference, providing a model for studying therapeutic interventions in HIV-infected individuals with concurrent cocaine abuse [2].

DAT Allosteric Modulator Screening and Lead Optimization

Use SRI-32743 as the reference standard for structure-activity relationship (SAR) campaigns aimed at developing improved allosteric modulators of DAT-Tat interaction. Benchmark novel analogs against SRI-32743's IC50 of 9.86 µM for hDAT inhibition, its 4000-fold selectivity window over NET, and its in vivo efficacy at 10 mg/kg [1]. Ensure that analogs maintain the atypical ligand profile (Emax ≤60%) and allosteric mechanism while improving potency (target ≤1 µM) and ADME properties [2].

Mechanistic Studies of Monoamine Transporter Allostery

Utilize SRI-32743 as a probe to dissect the structural and functional basis of allosteric modulation at DAT and NET. Its unique binding pocket residues that overlap with Tat binding sites make it an invaluable tool for mapping the allosteric network that regulates dopamine transport and cocaine binding [1]. Combine SRI-32743 with site-directed mutagenesis, molecular dynamics simulations, and competitive binding assays to delineate orthosteric vs. allosteric ligand interactions.

Application
Selection Property
Validation Focus
Tat–transporter interaction disruption studies
Allosteric mechanism confirmation
Target engagement at Tat-binding interface
Tat-induced cognitive deficit model studies
Behavioral endpoint response without baseline DA alteration
NOR and cocaine-CPP endpoint validation
Monoamine transporter allosteric site profiling
Cocaine-selective vs. amphetamine-insensitive modulation
Functional selectivity fingerprint validation
Allosteric modulator SAR benchmarking
Parent compound with comprehensive validation portfolio
Head-to-head comparator data for next-generation analogs

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